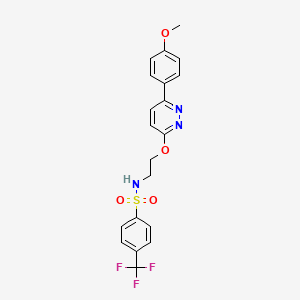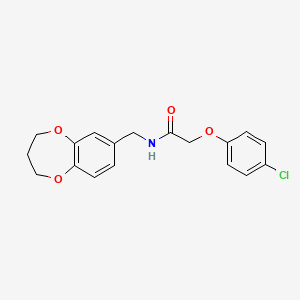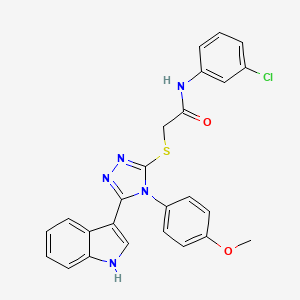![molecular formula C25H28N2O2 B11237796 2'-benzyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11237796.png)
2'-benzyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique arrangement of its functional groups and rings makes it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzyl and pyrrolidinylcarbonyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through intramolecular cyclization.
Nucleophilic Substitution: Introduction of the benzyl group via nucleophilic substitution reactions.
Amide Formation: Formation of the pyrrolidinylcarbonyl group through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Isoquinolines: Compounds with similar spirocyclic structures.
Benzyl-Substituted Compounds: Molecules featuring benzyl groups.
Pyrrolidinylcarbonyl Derivatives: Compounds containing the pyrrolidinylcarbonyl functional group.
Uniqueness
“2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H28N2O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-benzyl-4-(pyrrolidine-1-carbonyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C25H28N2O2/c28-23-21-13-5-4-12-20(21)22(24(29)26-16-8-9-17-26)25(14-6-7-15-25)27(23)18-19-10-2-1-3-11-19/h1-5,10-13,22H,6-9,14-18H2 |
InChI Key |
XPRXQYGGROICKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(5-chloro-1H-indol-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide](/img/structure/B11237734.png)
![2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11237742.png)
![4-[3-methoxy-4-(2-methylpropoxy)phenyl]-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11237750.png)
![N,N-diethyl-2-oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11237766.png)


![methyl 2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11237791.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11237793.png)
![N-(3-fluorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237802.png)
![N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11237810.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11237814.png)
